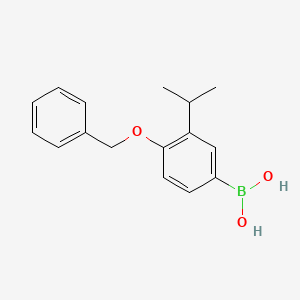
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to two hydroxyl groups and one carbon-based substituent. This particular compound features a benzyloxy group and an isopropyl group attached to a phenyl ring, which is further connected to a boronic acid moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-3-isopropylphenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the corresponding aryl halide, such as (4-(benzyloxy)-3-isopropylphenyl) bromide.
Borylation Reaction: The aryl halide undergoes a borylation reaction with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is crucial for cost-effective and sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Sodium borohydride
Substitution: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate), solvent (e.g., THF)
Major Products
Oxidation: Phenols
Reduction: Hydrocarbons
Substitution: Biaryl compounds
Scientific Research Applications
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)-3-isopropylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boron atom in the boronic acid moiety acts as a Lewis acid, facilitating the formation of boronate esters with diols. This interaction is crucial for the compound’s role in sensing and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Dichlorophenylboronic acid
Uniqueness
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid is unique due to the presence of both benzyloxy and isopropyl groups on the phenyl ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions. The benzyloxy group can act as an electron-donating group, while the isopropyl group can provide steric hindrance, affecting the compound’s behavior in various applications .
Properties
Molecular Formula |
C16H19BO3 |
|---|---|
Molecular Weight |
270.1 g/mol |
IUPAC Name |
(4-phenylmethoxy-3-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C16H19BO3/c1-12(2)15-10-14(17(18)19)8-9-16(15)20-11-13-6-4-3-5-7-13/h3-10,12,18-19H,11H2,1-2H3 |
InChI Key |
XUERJFXWUCDPEF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


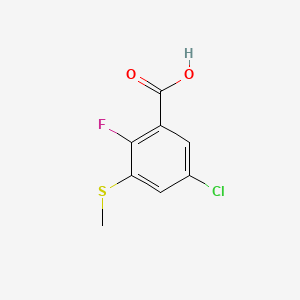

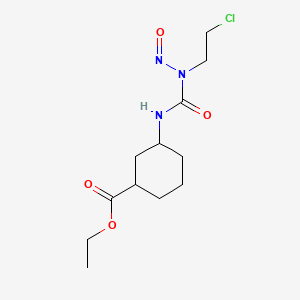
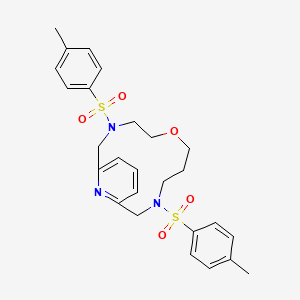
![1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene](/img/structure/B14018745.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B14018751.png)
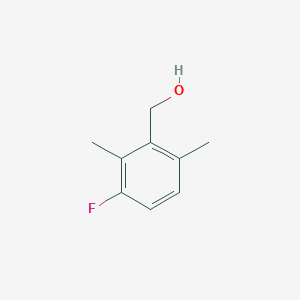
![6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B14018762.png)
![5-(3-Methylanilino)-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B14018772.png)
![N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline](/img/structure/B14018783.png)
![4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14018796.png)
![N-[20-[5-(4-cyclopropylpiperazin-1-yl)-2-(1-methoxyethyl)pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14018813.png)
![4-chloro-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018825.png)

